

Chemical Identifiers and Properties of Dinitropyrene Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dinitropyrene

Cat. No.: B1228942

[Get Quote](#)

Dinitropyrenes are nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are commonly found in diesel exhaust and other combustion products. The position of the nitro groups on the pyrene ring structure significantly influences their biological activity. The most studied isomers are 1,3-**dinitropyrene**, 1,6-**dinitropyrene**, and 1,8-**dinitropyrene**. A summary of their key chemical identifiers and properties is presented below.

Property	1,3-Dinitropyrene	1,6-Dinitropyrene	1,8-Dinitropyrene
CAS Number	75321-20-9[1][2][3][4][5][6][7]	42397-64-8[8][9][10][11][12]	42397-65-9[13][14][15][16][17][18][19]
Molecular Formula	C ₁₆ H ₈ N ₂ O ₄ [1][2][3][4][5]	C ₁₆ H ₈ N ₂ O ₄ [8][9][10]	C ₁₆ H ₈ N ₂ O ₄ [13][14][15][16]
Molecular Weight	292.25 g/mol [1][4][5][6]	292.25 g/mol [8][9][12]	292.25 g/mol [13][16][17]
IUPAC Name	1,3-dinitropyrene[1][2][3]	1,6-dinitropyrene[8][9][10]	1,8-dinitropyrene[14][15][19]
Synonyms	Pyrene, 1,3-dinitro-[2][6]	Pyrene, 1,6-dinitro-[8][9]	Pyrene, 1,8-dinitro-[14][15]
InChI	InChI=1S/C16H8N2O4/c19-17(20)13-7-6-10-5-4-9-2-1-3-11-14(18(21)22)8-12(13)16(10)15(9)11/h1-8H[2]	InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H[8][9]	InChI=1S/C16H8N2O4/c19-17(20)13-7-3-9-1-2-10-4-8-14(18(21)22)12-6-5-11(13)15(9)16(10)12/h1-8H[19]
InChIKey	UJIPQBOHUQDIAA-UHFFFAOYSA-N[2]	GUXACCKTQWVTLG-UHFFFAOYSA-N[8][9]	BLYXNIHKOMELAP-UHFFFAOYSA-N[15][19]
Canonical SMILES	C1=CC2=C3C(=C(C=C2)N(=O)=O)C=CC4=C(C=C1)C(=C4)N(=O)=O[6]	C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)--INVALID-LINK--[O-])--INVALID-LINK--[O-][20]	C1=CC2=C3C(=C(C=C2)--INVALID-LINK--[O-])C=CC4=C(C=CC1=C43)--INVALID-LINK--[O-][21]
PubChem CID	53230[3]	39184[10][22]	39185[15]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological effects of **dinitropyrenes**. The following sections outline key experimental protocols.

Analysis of Dinitropyrenes by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the quantitative determination of DNP isomers in environmental samples.

- Sample Preparation and Extraction:
 - Particulate matter from samples (e.g., diesel exhaust collected on filters) is extracted with a solvent mixture such as dichloromethane/acetone (1:1).
 - The extract is concentrated, often using a nitrogen blowdown apparatus to gently evaporate the solvent without degrading the analytes.[\[23\]](#)
 - The concentrated extract is then ready for cleanup and analysis.
- Cleanup:
 - The extract is fractionated using silica high-pressure liquid chromatography (HPLC) to separate the nitro-PAHs from other components.
 - The fraction containing the **dinitropyrenes** is collected.
- Reduction and Derivatization:
 - The collected DNP fraction is reduced to their corresponding diaminopyrenes using a reducing agent like sodium hydrosulfide.
 - The resulting diaminopyrenes are then derivatized with a reagent such as N-methyl-bis(trifluoroacetamide) to improve their chromatographic properties and detection sensitivity.[\[14\]](#)
- GC-MS Analysis:
 - The derivatized sample is injected into a gas chromatograph equipped with a high-resolution mass spectrometer.

- Separation of the isomers is typically achieved on a capillary column (e.g., 5% diphenyl-95% dimethyl polysiloxane).
- The mass spectrometer is operated in a selected ion monitoring (SIM) mode for high sensitivity and specificity.
- Quantification is performed by comparing the peak areas of the analytes to those of known standards.

Mutagenicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- Bacterial Strains: *Salmonella typhimurium* strains such as TA98 are commonly used, as they are sensitive to frameshift mutagens.
- Metabolic Activation: The assay is performed both with and without the addition of a rat liver S9 fraction to determine if the compound or its metabolites are mutagenic.
- Procedure:
 - The test compound (a DNP isomer) is pre-incubated with the bacterial culture and the S9 mix (if applicable).
 - This mixture is then plated on a minimal agar medium that lacks histidine.
 - The plates are incubated for 2-3 days at 37°C.
 - Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies.
 - The number of revertant colonies is counted, and a dose-dependent increase in revertants compared to the control indicates a positive mutagenic response.[\[24\]](#)

Genotoxicity Assessment in Mammalian Cells: Micronucleus Assay

This assay detects chromosomal damage or aneuploidy in mammalian cells.

- Cell Lines: A panel of cell lines, such as Chinese hamster lung (V79) cells or human hepatoma (HepG2) cells, can be used.[\[2\]](#)
- Procedure:
 - Cells are exposed to various concentrations of the **dinitropyrene** isomer for a defined period.
 - After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.
 - The cells are then harvested, fixed, and stained.
 - Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in the binucleated cells using a microscope.
 - A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxicity.

DNA Adduct Analysis by ³²P-Postlabelling Assay

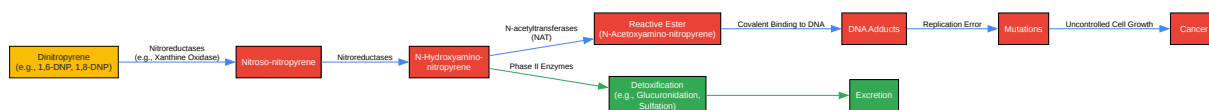
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by carcinogens.

- DNA Isolation: DNA is isolated from tissues or cells that have been exposed to the **dinitropyrene** isomer.
- DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
- Adduct Enrichment: The adducted nucleotides are enriched, for example, by butanol extraction.

- **³²P-Labeling:** The adducted nucleotides are then labeled at the 5'-hydroxyl group using [γ -³²P]ATP and T4 polynucleotide kinase.
- **Chromatographic Separation:** The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
- **Detection and Quantification:** The adduct spots on the TLC plates are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is expressed relative to the total amount of normal nucleotides.

Metabolic Activation and Detoxification Pathways

The genotoxicity of **dinitropyrenes** is dependent on their metabolic activation to reactive intermediates that can bind to DNA. The primary pathway involves the reduction of one of the nitro groups.



[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **dinitropyrenes** leading to DNA adduct formation and potential detoxification routes.

The metabolic activation of **dinitropyrenes** begins with the reduction of a nitro group to a nitroso derivative, which is further reduced to a reactive N-hydroxyamino-nitropyrene intermediate.^[13] This step is catalyzed by nitroreductase enzymes.^[13] In mammalian cells, this N-hydroxy arylamine can be further activated by O-acetyltransferases to form a highly reactive N-acetoxyamino-nitropyrene ester.^[13] This electrophilic intermediate can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.^[13] If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer. Concurrently, detoxification pathways, such as glucuronidation and sulfation, can conjugate the metabolites, increasing their water solubility and facilitating their excretion.^[25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. Genotoxicity of 1,3- and 1,6-dinitropyrene: induction of micronuclei in a panel of mammalian test cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and biological effects of nitropyrene and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of 1,6-dinitropyrene - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. shimadzu.com [shimadzu.com]

- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. oehha.ca.gov [oehha.ca.gov]
- 22. Comparative dose-response study on the pulmonary carcinogenicity of 1,6-dinitropyrene and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
- 24. biotoxicity.com [biotoxicity.com]
- 25. ecronicon.net [ecronicon.net]
- To cite this document: BenchChem. [Chemical Identifiers and Properties of Dinitropyrene Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228942#dinitropyrene-cas-numbers-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com